I-Bet282E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
I-Bet282E is a novel bromodomain and extra terminal domain (BET) protein inhibitor. It is a pan-inhibitor of all eight BET bromodomains, showing selectivity over other representative bromodomain-containing proteins. The compound has shown promise in clinical progression, particularly in oncology and immuno-inflammatory areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of I-Bet282E involves the optimization of the in vivo tool molecule I-Bet151. The structure and properties of I-Bet151 were modified to develop this compound, which has suitable characteristics for clinical studies .
Análisis De Reacciones Químicas
Types of Reactions: I-Bet282E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are crucial for further research and development of the compound .
Aplicaciones Científicas De Investigación
I-Bet282E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the functions of BET proteins. In biology and medicine, this compound is being investigated for its potential therapeutic effects in oncology and immuno-inflammatory diseases. The compound’s ability to inhibit BET proteins makes it a valuable candidate for drug development .
Mecanismo De Acción
I-Bet282E exerts its effects by inhibiting the interaction of BET proteins with acetylated lysine residues. This inhibition disrupts the transcriptional regulation, chromatin remodeling, and other cellular processes mediated by BET proteins. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, which are members of the BET family .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to I-Bet282E include I-Bet151, JQ1, and OTX015. These compounds also target BET proteins and have shown potential in clinical studies .
Uniqueness of this compound: this compound is unique due to its optimized structure and properties, making it suitable for clinical progression. The compound’s selectivity for BET bromodomains and its ability to inhibit multiple BET proteins distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C26H34N4O7S |
---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
methanesulfonic acid;4-[8-methoxy-1-[(2R)-1-methoxypropan-2-yl]-2-(oxan-4-yl)imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C25H30N4O4.CH4O3S/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17;1-5(2,3)4/h10-12,14,17H,6-9,13H2,1-5H3;1H3,(H,2,3,4)/t14-;/m1./s1 |
Clave InChI |
RNDJPURPXAOCHW-PFEQFJNWSA-N |
SMILES isomérico |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)[C@H](C)COC)OC.CS(=O)(=O)O |
SMILES canónico |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.